![molecular formula C15H14ClN3 B12916812 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine CAS No. 88875-14-3](/img/structure/B12916812.png)
8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with benzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[1,5-a]pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to introduce additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while coupling reactions can introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: The unique structural properties of the compound make it useful in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s ability to interact with these targets is often mediated by its unique structural features, such as the imidazo[1,5-a]pyrimidine ring and the benzyl group.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-b]pyridazines: Another class of compounds with a similar core structure but different functional groups and substitution patterns.
Benzimidazoles: These compounds have a benzene ring fused to an imidazole ring, offering different biological activities and applications.
Uniqueness: 8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and chloro groups. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88875-14-3 |
|---|---|
Fórmula molecular |
C15H14ClN3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
8-benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-10-8-14(16)18-15-13(17-11(2)19(10)15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clave InChI |
YUXVCAQMZICPEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C(N=C(N12)C)CC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


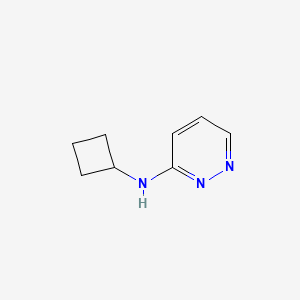
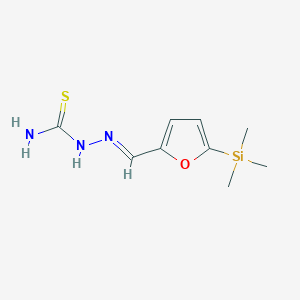

![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
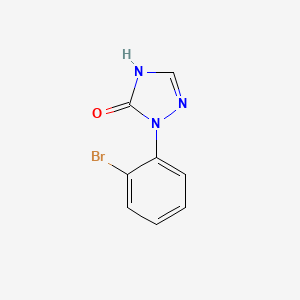
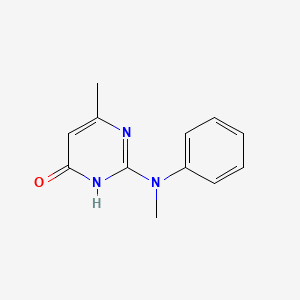




![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

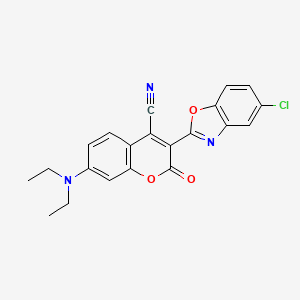
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
